Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate

Catalog No.
S13023272
CAS No.
651723-72-7
M.F
C13H13N3O3
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]o...

CAS Number

651723-72-7

Product Name

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate

IUPAC Name

methyl 2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)oxyacetate

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C13H13N3O3/c1-9-6-11(19-8-12(17)18-2)16-13(15-9)10-4-3-5-14-7-10/h3-7H,8H2,1-2H3

InChI Key

SAILKTNBLJLJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)OCC(=O)OC

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate is a synthetic organic compound classified as a pyrimidine derivative. It features a unique structure comprising a pyrimidine ring substituted with a methyl group at position 6 and a pyridine moiety at position 2, along with an acetic acid functional group linked through an ether bond. This specific arrangement contributes to its diverse chemical reactivity and potential biological activities, making it a compound of interest in medicinal chemistry and materials science .

The chemical reactivity of methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate can be attributed to the presence of functional groups that allow for various reactions, including:

  • Nucleophilic substitutions: The ether linkage can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
  • Condensation reactions: The compound may participate in condensation reactions with other nucleophiles, expanding its utility in synthesizing more complex molecules.

These reactions are crucial for exploring the compound's potential applications in drug development and materials synthesis.

Research indicates that methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate exhibits noteworthy biological activities. It has been investigated for its potential therapeutic effects against various diseases, including:

  • Antimicrobial properties: The compound shows promise in inhibiting the growth of certain bacteria and fungi.
  • Anticancer activity: Preliminary studies suggest that it may have effects on cancer cell lines, potentially through modulation of specific signaling pathways.

The mechanism of action typically involves interaction with molecular targets such as enzymes or receptors, leading to modulation of cellular processes. This interaction profile is essential for understanding its therapeutic potential and guiding further research into derivative compounds that may enhance efficacy or reduce side effects .

The synthesis of methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate generally involves several steps:

  • Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the pyridine moiety: The pyridine ring is typically added via electrophilic substitution or coupling reactions.
  • Esterification: The final step involves reacting the resulting compound with acetic anhydride or acetyl chloride to form the acetate ester.

These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity .

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate has several applications across different fields:

  • Drug discovery: It serves as a valuable building block for synthesizing more complex molecules with potential therapeutic effects.
  • Material science: The compound's unique structure allows it to be utilized in developing novel materials with specific properties.

These applications underscore the importance of this compound in advancing both pharmaceutical and materials research.

Studies on the interactions of methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate with biological targets reveal insights into its mechanism of action. The compound is known to bind selectively to certain enzymes or receptors, modulating their activity and influencing various signaling pathways within cells. Understanding these interactions is crucial for elucidating its therapeutic potential and guiding further research into derivative compounds that may enhance efficacy or reduce side effects .

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate can be compared with several similar compounds, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
2-(Pyridin-2-yl)pyrimidine derivativesSimilar pyrimidine coreAntitrypanosomal, antiplasmodial
2-Aminopyrimidine derivativesContains a pyrimidine ringAntitrypanosomal
4-(Imidazo[1,2-a]pyridin-3-yl) derivativesImidazole fused with pyridineKinase inhibition

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate is distinguished by its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness may confer distinct biological and chemical properties compared to other pyrimidine derivatives, potentially leading to novel therapeutic applications that leverage its unique interactions within biological systems .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Exact Mass

259.09569129 g/mol

Monoisotopic Mass

259.09569129 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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